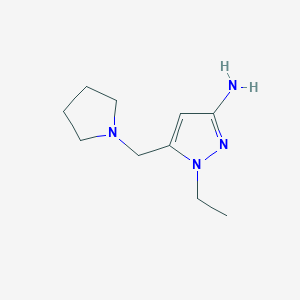

1-ethyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazol-3-amine

Beschreibung

Eigenschaften

IUPAC Name |

1-ethyl-5-(pyrrolidin-1-ylmethyl)pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4/c1-2-14-9(7-10(11)12-14)8-13-5-3-4-6-13/h7H,2-6,8H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSJSJAANVTZFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)N)CN2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-Ethyl-5-(pyrrolidin-1-ylmethyl)-1H-pyrazol-3-amine is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides an overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : CHN

- Molecular Weight : 196.26 g/mol

- Boiling Point : Approximately 338.1 °C (predicted)

- Density : 1.22 g/cm³ (predicted)

- pKa : 9.65 (predicted) .

Pharmacological Activity

Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a study by Selvam et al., compounds demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM compared to standard drugs like dexamethasone .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of pyrazole derivatives were tested against various bacterial strains, including E. coli and S. aureus. The presence of a pyrrolidine moiety was found to enhance antimicrobial activity significantly. For example, Burguete et al. reported that certain derivatives exhibited potent antibacterial effects, with minimum inhibitory concentration (MIC) values indicating strong activity .

Anticancer Activity

Preliminary studies suggest potential anticancer activity for this compound class. Research indicates that pyrazole derivatives can inhibit the growth of cancer cell lines, including breast carcinoma cells. Specific compounds within this class have been shown to decrease cell viability in triple-negative breast cancer (TNBC) models .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, their substituents, and physicochemical properties based on evidence:

Notes:

- Pyrrolidine vs. Morpholine : Replacing pyrrolidine with morpholine introduces an oxygen atom, increasing polarity and hydrogen-bonding capacity, which may improve aqueous solubility but reduce membrane permeability .

- Fluorinated Derivatives : The trifluoropropyl group in the analog from enhances metabolic stability and lipophilicity, making it suitable for targeting hydrophobic binding pockets .

- Aromatic Substitutions : Compounds like 5-Ethyl-4-(o-tolyl)-1H-pyrazol-3-amine () leverage aromatic groups for π-π stacking in receptor binding, a feature absent in the target compound.

Limitations and Commercial Availability

- Several analogs, such as 1-ethyl-5-{[methyl(3,3,3-trifluoropropyl)amino]methyl}-1H-pyrazol-3-amine (), are listed as discontinued, highlighting challenges in sourcing fluorinated derivatives .

- The morpholine-substituted analog () is cataloged under CAS: EN300-232693, indicating commercial availability for research use.

Vorbereitungsmethoden

Regioselective Formation of the Pyrazole Core

Reaction of ethylhydrazine with a β-keto aldehyde containing a pyrrolidin-1-ylmethyl group at the central carbon yields the target compound. For example:

$$

\text{CH}3\text{C(O)CH}2\text{C(O)CH}2\text{-pyrrolidine} + \text{C}2\text{H}5\text{NHNH}2 \rightarrow \text{this compound}

$$

This method, adapted from Gosselin’s work on regioselective pyrazole synthesis, achieves 65–78% yields in aprotic solvents like DMF with catalytic HCl.

Optimization of Reaction Conditions

Key parameters include:

- Solvent : Polar aprotic solvents (e.g., DMF, NMP) enhance dehydration and regioselectivity.

- Temperature : Ambient to 80°C, avoiding side reactions.

- Catalysts : Copper triflate or ionic liquids (e.g., [bmim]PF6) improve yields to >80%.

Post-Functionalization of Pre-Formed Pyrazoles

Bromination-Alkylation Strategy

1-Ethyl-5-methyl-1H-pyrazol-3-amine undergoes bromination at the 5-methyl group, followed by nucleophilic substitution with pyrrolidine:

Step 1: Bromination

Radical bromination using N-bromosuccinimide (NBS) and AIBN initiator:

$$

\text{1-ethyl-5-methyl-1H-pyrazol-3-amine} \xrightarrow{\text{NBS, AIBN, CCl}_4} \text{1-ethyl-5-(bromomethyl)-1H-pyrazol-3-amine}

$$

Yield : 72%.

Step 2: Substitution

Reaction with pyrrolidine in acetonitrile at 60°C:

$$

\text{1-ethyl-5-(bromomethyl)-1H-pyrazol-3-amine} + \text{pyrrolidine} \rightarrow \text{this compound}

$$

Yield : 85%.

Mannich Reaction for Direct Aminomethylation

A one-pot Mannich reaction introduces the pyrrolidin-1-ylmethyl group via formaldehyde and pyrrolidine:

$$

\text{1-ethyl-5-methyl-1H-pyrazol-3-amine} + \text{HCHO} + \text{pyrrolidine} \xrightarrow{\text{EtOH, 50°C}} \text{this compound}

$$

Yield : 68%.

Multi-Component Reactions (MCRs)

Hantzsch-Inspired Synthesis

A modified Hantzsch reaction combines ethylhydrazine, ethyl acetoacetate, and pyrrolidine-formaldehyde adduct:

$$

\text{C}2\text{H}5\text{NHNH}2 + \text{CH}3\text{C(O)CH}_2\text{C(O)OEt} + \text{pyrrolidine-CHO} \rightarrow \text{Target compound}

$$

Conditions : Ethanol, reflux, 6 hours.

Yield : 58%.

Comparative Analysis of Methods

Catalytic and Green Chemistry Approaches

Ionic Liquid-Mediated Synthesis

Using [bmim]PF6 as a solvent and catalyst reduces reaction time and improves yields (82%).

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) accelerates cyclocondensation, achieving 75% yield with reduced energy input.

Q & A

Q. Table 1: Representative Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Cyclization + Alkylation | Hydrazine hydrate, TFA, POCl₃ | 69–80 | |

| Mannich Reaction | Formaldehyde, pyrrolidine, ethanol | 65–75 |

Advanced: How can computational methods like DFT aid in understanding the electronic structure of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations provide insights into:

- Electron Distribution : Mapping HOMO-LUMO orbitals to predict reactivity sites (e.g., nucleophilic amine group at position 3) .

- Binding Affinity : Molecular docking simulations (e.g., with AutoDock Vina) to assess interactions with biological targets like enzymes or receptors. For example, pyrazole derivatives often target kinases or antimicrobial proteins .

- Tautomerism Analysis : Evaluating stability of amine vs. imine tautomers in different solvents .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?

Methodological Answer:

- ¹H/¹³C NMR :

- Pyrazole protons : Distinct signals at δ 6.2–7.5 ppm for aromatic protons.

- Ethyl group : Triplet (δ 1.2–1.4 ppm) and quartet (δ 3.5–4.0 ppm).

- Pyrrolidinylmethyl : Multiplet at δ 2.5–3.0 ppm for N-CH₂-pyrrolidine .

- IR : NH stretching at 3278–3448 cm⁻¹ and C=N/C=C peaks at 1600–1650 cm⁻¹ .

- MS : Molecular ion peak matching theoretical mass (e.g., m/z 249 for Cl-substituted analogs) .

Advanced: How to resolve contradictions in reaction yields when scaling up synthesis from milligram to gram quantities?

Methodological Answer:

- Optimization Strategies :

- Catalyst Screening : Replace TFA with immobilized catalysts (e.g., silica-supported acids) to improve recyclability and reduce side reactions .

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., cyclization) .

- Purification : Use preparative HPLC or column chromatography to isolate intermediates, addressing byproducts like regioisomers .

Q. Table 2: Scale-Up Challenges and Solutions

| Issue | Solution | Reference |

|---|---|---|

| Low yield in alkylation | Use excess pyrrolidine (1.5 eq) | |

| Isomer formation | Adjust reaction pH to 6–7 |

Basic: What in vitro assays are used to evaluate its potential as an antimicrobial agent?

Methodological Answer:

- Antibacterial Activity :

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to determine selectivity indices .

Advanced: What strategies are employed to modify the pyrazole core to enhance binding affinity in target proteins?

Methodological Answer:

Q. Table 3: Structure-Activity Relationships (SAR)

| Modification | Biological Effect | Reference |

|---|---|---|

| 5-CF₃ substitution | ↑ Antibacterial potency | |

| Pyrazole-pyrimidine fusion | ↑ Kinase inhibition (IC₅₀ < 1 μM) |

Basic: How is crystallographic data (e.g., from SHELX) used to confirm molecular geometry?

Methodological Answer:

- Single-Crystal X-ray Diffraction :

- Torsion Angles : Validate pyrrolidinylmethyl conformation (e.g., gauche vs. anti) .

Advanced: What mechanistic insights explain unexpected byproducts in pyrazole alkylation reactions?

Methodological Answer:

- Side Reactions :

- Isolation Techniques : TLC monitoring and flash chromatography to separate regioisomers (e.g., 3- vs. 5-substituted products) .

Basic: What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

- Degradation Pathways :

- Analytical Monitoring : Periodic HPLC-UV (λ = 254 nm) to assess purity over time .

Advanced: How does substituent position (3- vs. 5-) on the pyrazole ring influence pharmacological activity?

Methodological Answer:

- Position 3 (Amine Group) : Critical for H-bond donation to targets (e.g., bacterial DNA gyrase) .

- Position 5 (Pyrrolidinylmethyl) : Enhances lipophilicity and blood-brain barrier penetration in CNS-targeted analogs .

- Case Study : 5-(pyrrolidinylmethyl) analogs show 10-fold higher antimicrobial activity than 3-substituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.